Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)-
Description
Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- is a bidentate organophosphorus ligand featuring a 1,3-propanediyl backbone bridging two phosphine centers. Each phosphorus atom is further substituted with two 4-methylphenyl groups, resulting in the molecular formula C₃₁H₃₄P₂. This compound is structurally characterized by its para-methyl-substituted aromatic rings, which confer moderate electron-donating properties and steric bulk. Such ligands are critical in coordination chemistry, particularly in stabilizing transition metal catalysts for applications in cross-coupling reactions and asymmetric synthesis.
Properties
IUPAC Name |
3-bis(4-methylphenyl)phosphanylpropyl-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34P2/c1-24-6-14-28(15-7-24)32(29-16-8-25(2)9-17-29)22-5-23-33(30-18-10-26(3)11-19-30)31-20-12-27(4)13-21-31/h6-21H,5,22-23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJYAFBQFYOSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592797 | |
| Record name | (Propane-1,3-diyl)bis[bis(4-methylphenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115583-11-4 | |
| Record name | (Propane-1,3-diyl)bis[bis(4-methylphenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- typically involves the reaction of 1,3-dibromopropane with bis(4-methylphenyl)phosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Coordination: It can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the phosphine group, making it more nucleophilic.
Coordination: Transition metal salts such as palladium chloride or nickel chloride are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and materials science.
Mechanism of Action
The mechanism by which Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous organophosphorus ligands based on backbone length, substituent electronic/steric effects, and metal coordination behavior. Key examples include:
Table 1: Structural and Electronic Comparison of Phosphine Ligands
Key Findings
Backbone Flexibility :
- The 1,3-propanediyl backbone in the target compound provides greater flexibility compared to 1,2-ethanediyl analogs, enabling adaptable coordination geometries.
- Shorter backbones (e.g., 1,2-ethanediyl) restrict metal-ligand bond angles, affecting catalytic selectivity.
Substituent Effects :
- Electron Donation : 4-methylphenyl groups are mildly electron-donating via inductive effects, whereas methoxy substituents (e.g., in C₃₅H₄₂O₄P₂) enhance electron density through resonance.
- Steric Impact : Para-substituted methyl groups impose less steric hindrance than ortho-methoxy groups, making the target compound suitable for reactions requiring accessible metal centers.
Metal Coordination: The target compound forms stable complexes with late transition metals (e.g., Pd, Ni), similar to dppp, but with altered catalytic activity due to its substituents.
Thermal and Chemical Stability: Methyl groups enhance hydrophobicity and thermal stability compared to unsubstituted phenyl or polar substituents (e.g., hydroxyimino groups in TMB-4 dibromide).
Research Implications
The target compound’s balance of moderate electron donation and steric accessibility positions it as a versatile ligand for catalytic systems requiring tunable reactivity. Future research directions include:
- Catalytic Screening : Testing in Suzuki-Miyaura or Heck couplings to compare activity with dppp and methoxy-substituted analogs.
- Structural Modifications : Exploring backbone elongation (e.g., 1,4-butanediyl) or hybrid substituents (e.g., 4-fluoro-methylphenyl) to optimize metal-ligand interactions.
Biological Activity
Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- (commonly referred to as DPPP) is a complex organophosphorus compound notable for its applications in coordination chemistry and potential biological effects. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H26P2
- Molecular Weight : 412.45 g/mol
- CAS Number : 6737-42-4
- Structure : The compound features a phosphine group attached to a 1,3-propanediyl backbone with bis(4-methylphenyl) substituents.
Phosphine compounds exhibit biological activity primarily through their ability to act as ligands in coordination complexes. The mechanism involves:
- Coordination with Transition Metals : DPPP can form stable complexes with transition metals, facilitating various catalytic processes.
- Nucleophilic Properties : The phosphine group can participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
These interactions are crucial in applications ranging from catalysis in organic synthesis to potential therapeutic roles in drug delivery systems.
Toxicological Profile
Research indicates that phosphine compounds can exhibit significant toxicity. Key findings include:
- Acute Toxicity : Exposure to phosphine has been associated with respiratory distress and neurological effects. Studies have shown that inhalation of phosphine at concentrations as low as 3 ppm can lead to slowed respiration and lowered body temperatures in animal models .
- Mechanism of Toxicity : The toxic effects are believed to stem from phosphine's ability to disrupt oxidative metabolism by inhibiting electron transport at the cytochrome oxidase step. This results in a cascade of oxidative damage affecting various biological macromolecules including hemoglobin and DNA .
Case Studies
- Rodent Studies : In chronic exposure studies on rats, the no-observed-effect-level (NOEL) was determined at 3 ppm. Higher concentrations led to significant physiological disruptions .
- Human Exposure Incidents : Reports have documented acute poisoning cases resulting from occupational exposure to phosphine gas, highlighting the need for stringent safety measures in environments where phosphine is utilized .
Applications in Research
Phosphine compounds like DPPP are extensively used in scientific research due to their unique properties:
- Catalysis : DPPP serves as an effective ligand in cross-coupling reactions, enhancing the efficiency of various synthetic pathways.
- Drug Delivery Systems : Investigations into the use of DPPP as a carrier for therapeutic agents are ongoing, given its ability to form stable complexes with metals that can be leveraged for targeted delivery .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| DPPP | Organophosphorus | High toxicity; potential therapeutic applications | Catalysis; drug delivery |
| 1,3-Bis(diphenylphosphino)propane | Similar structure | Moderate toxicity; used primarily as a ligand | Coordination chemistry |
Q & A
Q. What are the established synthetic routes for preparing Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)-, and how is its purity validated?
- Methodological Answer : The synthesis typically involves reacting 1,3-dihalopropane with bis(4-methylphenyl)phosphine derivatives under inert conditions. Key steps include strict control of stoichiometry and temperature to prevent side reactions. Purity is validated via:
- NMR Spectroscopy : P NMR confirms the absence of unreacted phosphine precursors (e.g., δ ~20-30 ppm for tertiary phosphines).
- Elemental Analysis : Matching experimental C/H/P percentages with theoretical values (e.g., C: ~80%, H: ~7%, P: ~12%) .
- HPLC-MS : Detects trace impurities, such as oxidized phosphine byproducts (e.g., phosphine oxides at m/z ~600-650) .
Q. How does this bisphosphine ligand influence the electronic and steric environments in transition metal catalysts?
- Methodological Answer :
- Steric Effects : The 4-methylphenyl groups create a bulky ligand framework, quantified by Tolman’s cone angle (~160-170°), which restricts metal coordination geometry and stabilizes low-coordination states .
- Electronic Effects : Electron-donating methyl groups increase electron density at the phosphorus atom, enhancing π-backbonding in metal complexes. Cyclic voltammetry (e.g., Pd complexes) shows shifted redox potentials compared to less donating ligands .
- Application Example : In palladium-catalyzed cross-coupling, this ligand improves catalyst longevity by reducing oxidative addition barriers .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported catalytic efficiencies of metal complexes with this ligand?
- Methodological Answer : Discrepancies often arise from variations in:
- Metal-Ligand Ratios : Titration experiments (e.g., Job’s plot) optimize stoichiometry for active species formation.
- Solvent Effects : Dielectric constant and coordinating ability (e.g., DMF vs. toluene) alter catalyst solubility and activity.
- Reaction Monitoring : In situ P NMR tracks ligand stability under catalytic conditions, identifying decomposition pathways (e.g., P–C bond cleavage) .
- Table : Comparative catalytic performance in Suzuki-Miyaura coupling:
| Metal Center | Yield (%) (Lit. A) | Yield (%) (Lit. B) | Key Variable |
|---|---|---|---|
| Pd(0) | 92 | 78 | Solvent: THF vs. DMF |
| Ni(II) | 65 | 88 | Ligand: Excess vs. 1:1 ratio |
Q. How can computational methods predict the ligand’s coordination behavior in non-canonical metal complexes?
- Methodological Answer :
- DFT Calculations : Optimize geometry of metal-ligand complexes (e.g., B3LYP/6-31G* basis set) to predict bond lengths and angles. For example, Ni–P bond lengths (~2.2 Å) correlate with experimental XRD data .
- NBO Analysis : Quantifies donor-acceptor interactions (e.g., %P character in metal d-orbitals) to explain selectivity in asymmetric catalysis.
- MD Simulations : Assess ligand flexibility in solution, revealing conformational changes during substrate binding .
Safety and Stability Considerations
Q. What are the stability thresholds for this ligand under catalytic reaction conditions?
- Methodological Answer :
- Thermal Stability : TGA shows decomposition onset at ~200°C in air, but inert atmospheres extend stability to ~300°C.
- Hydrolytic Stability : Accelerated aging in humid environments (40°C/75% RH) reveals <5% oxidation over 72 hours via P NMR .
- Safety Protocols : LD50 >2000 mg/kg (oral, rat) indicates low acute toxicity, but PPE is recommended due to potential chronic exposure risks .
Data Contradictions and Mitigation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
